1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design ADME

Problem: Generic pyrazole regioisomer mixtures cause tautomeric ambiguity & inconsistent lipophilicity, derailing SAR and MOF studies. Solution: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-46-2) delivers: • Unambiguous 4-COOH regioisomer (InChIKey: NWLGJRFMXACACK-UHFFFAOYSA-N) - eliminates 5-carboxylic acid tautomer confusion • XLogP3 = 1.3 - precisely hits the optimal permeability/solubility window for hydrophobic sub-pocket targeting • Enables controlled N1-alkyl SAR series (ΔXLogP3 +0.3-0.5 per CH2) for data-driven lead progression

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 113100-46-2
Cat. No. B2539362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS113100-46-2
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCCCCN1C=C(C(=N1)C)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-3-4-5-11-6-8(9(12)13)7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyNWLGJRFMXACACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid: Sourcing Guide


1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-46-2) is a heterocyclic small molecule belonging to the pyrazole-4-carboxylic acid family, characterized by a butyl substituent at the N1 position, a methyl group at C3, and a carboxylic acid at C4 [1]. Pyrazole-4-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry and agrochemical research due to their documented antimicrobial, anticancer, anti-inflammatory, and antiviral activities [2]. The compound serves as a versatile building block for the synthesis of more complex molecules, including carboxamides, esters, and metal-coordination complexes [1].

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid: Why Substitution Fails


Within the 1-alkyl-3-methyl-1H-pyrazole-4-carboxylic acid series, increasing the N-alkyl chain length systematically alters lipophilicity (ΔXLogP3 of +0.3 to +0.5 per methylene unit) and conformational flexibility (rotatable bond count), parameters that critically influence membrane permeability, protein binding, and metabolic stability [1]. Furthermore, the 4-carboxylic acid regioisomer is chemically and tautomerically distinct from the 5-carboxylic acid analog; the latter exhibits a higher computed logP (XLogP3 = 1.7 vs. 1.3) and is sometimes indexed under the alternative name '2-butyl-5-methylpyrazole-3-carboxylic acid,' reflecting tautomeric ambiguity that can complicate both analytical characterization and structure-activity relationship (SAR) interpretation [2]. Generic substitution without accounting for these physicochemical and structural differences risks irreproducible biological results, failed coupling reactions, and erroneous SAR conclusions.

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid: Quantitative Differentiation


XLogP3 Lipophilicity: Ethyl to Butyl N-Substitution Trends

The computed XLogP3-AA for 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is 1.3, compared to 1.0 for the 1-propyl analog and 0.5 for the 1-ethyl analog [1][2][3]. This represents a ΔlogP of +0.3 (vs. propyl) and +0.8 (vs. ethyl). The incremental lipophilicity gain per methylene unit is approximately +0.3 to +0.5, consistent with expectations for aliphatic chain extension. The butyl compound thus provides a distinct hydrophobicity window for SAR exploration where increased membrane partitioning or hydrophobic pocket occupancy is desired, without introducing the excessive lipophilicity (XLogP3 > 5) associated with poor drug-likeness.

Lipophilicity Drug Design ADME

Regioisomeric Differentiation: 4- vs. 5-Carboxylic Acid

The target compound is the unambiguous 4-carboxylic acid regioisomer (InChIKey: NWLGJRFMXACACK-UHFFFAOYSA-N). Its regioisomer, 1-butyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1368701-76-1), has a distinct InChIKey (DFDBLIVPNNPWRT-UHFFFAOYSA-N) and a higher computed XLogP3 of 1.7 [1]. The 5-isomer is also listed in PubChem under the IUPAC name '2-butyl-5-methylpyrazole-3-carboxylic acid,' reflecting tautomeric ambiguity inherent to pyrazole-5-carboxylic acids where the acidic proton can reside on either ring nitrogen [1]. In contrast, the 4-carboxylic acid regioisomer has no such tautomeric ambiguity, ensuring a single, well-defined chemical species in solution. The 0.4 logP unit difference between the two regioisomers indicates distinct physicochemical behavior despite identical molecular formula (C9H14N2O2) and molecular weight (182.22 g/mol).

Regiochemistry Tautomerism Analytical Chemistry

Conformational Flexibility: Rotatable Bond Comparison

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid possesses 4 rotatable bonds, compared to 3 for the 1-propyl analog and 2 for the 1-ethyl analog [1][2][3]. This additional rotational degree of freedom in the butyl chain increases conformational entropy and may influence binding thermodynamics (ΔS) when the scaffold is incorporated into target-binding molecules. The butyl chain length places the terminal methyl group at a distance that can engage in hydrophobic contacts distinct from those accessible with ethyl or propyl chains.

Conformational Analysis Molecular Flexibility Entropy

Commercial Sourcing Profile: Purity, Form, and Storage

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is available from Sigma-Aldrich (as an Enamine product, ENA413166236) with a documented purity of 95%, physical form as a powder, and recommended storage at room temperature . The compound is manufactured in Ukraine (Country of Origin: UA) and is classified for normal shipping temperature . In comparison, the 1-ethyl analog (CAS 113131-46-7) is commercially available from ChemImpex at ≥99% purity (NMR), suggesting that the butyl homolog may present greater synthetic or purification challenges that result in a lower typical commercial purity specification . The powder physical form of the butyl compound facilitates accurate weighing and formulation compared to liquid or hygroscopic alternatives.

Procurement Quality Control Stability

Pyrazole-4-carboxylic Acid Scaffold in Bioactive Molecules

Pyrazole-4-carboxylic acid derivatives are documented as key intermediates in the synthesis of pharmaceuticals and agrochemicals, including 11βHSD-1 inhibitors and fungicidal agents [1][2]. The 4-carboxylic acid substitution pattern is particularly significant because it places the carboxyl group at a position that allows for subsequent elaboration via amide coupling or esterification without interfering with the N1 and C3 substituents that modulate target binding. While specific biological data for 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid itself are not reported in the peer-reviewed literature, structurally related 1-substituted-3-methyl-1H-pyrazole-4-carboxylic ester derivatives have demonstrated fungicidal and antiviral activity, with the nature of the N1-substituent significantly impacting potency [3].

Medicinal Chemistry Agrochemicals Scaffold

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid: Recommended Applications


Lead Optimization with Intermediate Lipophilicity

When a medicinal chemistry program has established that a pyrazole-4-carboxylic acid scaffold with XLogP3 in the range of 1.0-1.5 offers an optimal balance of permeability and solubility for the target of interest, 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 1.3) provides a precisely positioned hydrophobicity window that the 1-ethyl (0.5) and 1-propyl (1.0) analogs cannot achieve [1]. This compound can serve as a key intermediate for the synthesis of carboxamide or ester-based candidate molecules where the butyl chain is intended to engage a specific hydrophobic sub-pocket identified through structure-based drug design.

Synthesis of Unambiguous MOFs and Coordination Complexes

The 4-carboxylic acid regioisomer eliminates the tautomeric ambiguity inherent to the 5-carboxylic acid analog, ensuring a single, well-defined coordination geometry when used as a ligand for metal complexation [1]. Researchers constructing metal-organic frameworks (MOFs) or studying pyrazole-carboxylate metal binding modes should select the 4-COOH isomer for reproducible structural outcomes, as confirmed by the distinct InChIKey (NWLGJRFMXACACK-UHFFFAOYSA-N) that unambiguously identifies the compound.

Agrochemical Intermediate Synthesis via Patent Routes

Patents describing the synthesis of pyrazole-4-carboxylic acid derivatives as intermediates for fungicides and herbicides (e.g., 3-halomethylpyrazole-4-yl carboxylic derivatives) establish the industrial relevance of this scaffold class [1]. 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid, with its specific N1-butyl and C3-methyl substitution pattern, matches the generic formula exemplified in multiple process patents and can serve as a starting material or reference standard for agrochemical process development.

SAR of N1-Alkyl Chain Length Effects on Target Binding

The systematic increase in lipophilicity (ΔXLogP3 = +0.3 to +0.5 per methylene) and rotatable bond count across the ethyl, propyl, and butyl series enables a controlled SAR study of N1-alkyl chain length effects on target affinity, selectivity, and ADME properties [1]. Procurement of the butyl analog is essential to complete this series and to quantify the contribution of chain extension beyond propyl, which may reveal a 'sweet spot' for potency or a cliff in solubility that informs go/no-go decisions in lead series progression.

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